1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have shown nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been associated with various biological activities .
Pharmacokinetics
The compound has a molecular weight of 2292 and a density of 12567 (estimate) , which may influence its bioavailability.
Result of Action
It is known that similar compounds have shown nanomolar activity against certain kinases , suggesting potential cellular effects.
Action Environment
It is known that the compound has a melting point of 134-136 °c , which could be influenced by environmental temperature.
This compound, like others with a pyrrolidine ring structure, holds promise for the development of new biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-(4-Trifluoromethylphenyl)piperidine
- 1-(4-Trifluoromethylphenyl)ethanol
- 4-(Trifluoromethyl)phenylhydrazine
Comparison: 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of the trifluoromethyl group and the pyrrolidinone ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific receptor binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNLNNXQWEWLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993841 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188622-31-3, 73081-88-6 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188622-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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